molecular formula C13H10N2O2S B1409056 Methyl 2-thien-2-ylimidazo[1,2-a]pyridine-6-carboxylate CAS No. 1891281-74-5

Methyl 2-thien-2-ylimidazo[1,2-a]pyridine-6-carboxylate

Cat. No. B1409056
CAS RN: 1891281-74-5
M. Wt: 258.3 g/mol
InChI Key: XDGKKOJRWVQZAH-UHFFFAOYSA-N
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Description

Methyl 2-thien-2-ylimidazo[1,2-a]pyridine-6-carboxylate (also known as MTPC) is a novel and emerging compound that has recently been developed for use in various scientific and research applications. MTPC has been found to possess a wide range of biochemical and physiological effects, and has been used in a variety of laboratory experiments.

Scientific Research Applications

Photophysical Properties and Potential Antitumor Applications

Methyl 2-thien-2-ylimidazo[1,2-a]pyridine-6-carboxylate has been evaluated for its photophysical properties, such as absorption and fluorescence, in different solvents. These compounds, including similar thienopyridine derivatives, demonstrate reasonable fluorescence quantum yields and exhibit solvatochromic behavior. Their potential as antitumor compounds has been studied, particularly in the context of drug delivery using liposomes as carriers. Encapsulation in nanoliposome formulations shows promise for future antitumor drug delivery applications (Carvalho et al., 2013).

Antitumoral Activity

Various 6-[(hetero)arylamino]thieno[3,2-b]pyridines, prepared using palladium-catalyzed C-N Buchwald-Hartwig coupling, have been evaluated for their antitumoral activities. These compounds, including this compound derivatives, were tested against different human tumor cell lines. The most promising compounds demonstrated significant antitumoral activity, indicating their potential in cancer treatment (Queiroz et al., 2010).

Fluorescence Studies for Drug Delivery

The fluorescence properties of this compound have been extensively studied, particularly when encapsulated in various nanoliposome formulations. These studies are crucial for understanding how these compounds behave in different media, which is vital for their application in drug delivery systems. The encapsulated compounds show promising characteristics like small size and low polydispersity, making them suitable for future drug delivery developments (Costa et al., 2014).

Biochemical Analysis

Biochemical Properties

Methyl 2-thien-2-ylimidazo[1,2-a]pyridine-6-carboxylate plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with cytochrome P450 enzymes, which are crucial for drug metabolism. The nature of these interactions often involves binding to the active site of the enzyme, potentially inhibiting or modifying its activity .

Cellular Effects

This compound influences various cellular processes. It has been shown to affect cell signaling pathways, particularly those involved in inflammatory responses. Additionally, this compound can alter gene expression, leading to changes in cellular metabolism and function. For example, it may upregulate or downregulate specific genes involved in metabolic pathways .

Molecular Mechanism

The molecular mechanism of this compound involves binding interactions with biomolecules. It can inhibit or activate enzymes by binding to their active sites. This compound may also interact with DNA, leading to changes in gene expression. These interactions can result in the modulation of various biochemical pathways .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under specific conditions but may degrade over time, leading to reduced efficacy .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, it may exhibit therapeutic effects, while higher doses could lead to toxicity or adverse effects. Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is effective without being harmful .

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which play a role in its metabolism. These interactions can affect metabolic flux and alter metabolite levels, impacting the overall metabolic balance within the cell .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions influence the compound’s localization and accumulation, affecting its bioavailability and efficacy .

Subcellular Localization

This compound is localized within specific subcellular compartments. Targeting signals and post-translational modifications direct it to particular organelles, where it exerts its activity. This localization is crucial for its function and effectiveness in biochemical reactions .

properties

IUPAC Name

methyl 2-thiophen-2-ylimidazo[1,2-a]pyridine-6-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10N2O2S/c1-17-13(16)9-4-5-12-14-10(8-15(12)7-9)11-3-2-6-18-11/h2-8H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XDGKKOJRWVQZAH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CN2C=C(N=C2C=C1)C3=CC=CS3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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